Cyclobutyl 3,5-dimethylphenyl ketone
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Description
Cyclobutyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .
Molecular Structure Analysis
The molecular structure of Cyclobutyl 3,5-dimethylphenyl ketone includes a four-membered cyclobutyl ring attached to a ketone functional group and a 3,5-dimethylphenyl group . The molecule has a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclobutyl 3,5-dimethylphenyl ketone include a molecular weight of 188.27 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Polymer Synthesis and Characterization
The synthesis of homopolymers and copolymers involving derivatives of 3,5-dimethylphenyl methacrylate, synthesized through reactions involving ethyl methyl ketone (EMK), has been explored. These polymers were characterized using various spectroscopic and analytical techniques to determine their molecular weights, glass transition temperatures, and thermal properties. This research has implications for developing materials with tailored properties for specific applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Thermal and Spectral Properties
Further investigations on the thermal properties and spectral characterization of these polymers provide insights into their stability and solubility in different solvents. The copolymer compositions were determined, and their reactivity ratios were evaluated, contributing to the understanding of polymerization kinetics and mechanism (Vijayanand, Penlidis, Radhakrishnan, & Nanjundan, 2002).
NMR Study on Cyclobutenones
A detailed NMR study focused on ketones 5–12 to understand the low electrophilicity of the carbonyl moiety in butenones. This research sheds light on the electronic structure and reactivity of cyclobutyl ketones, providing foundational knowledge for synthetic chemistry applications (Frimer, Sharon, & Gottlieb, 2003).
Thermochemical Properties of Ketene Dimers
The study of ketene dimers and their thermochemical properties aimed to analyze their stability and contribute to the development of group additivity values for estimating the properties of high-weight ketene polymers. This research is relevant for understanding the thermodynamics of polymer formation and degradation (Morales & Martínez, 2009).
Catalysis and Synthetic Applications
Research on catalysis has explored the use of cyclobutyl derivatives in reactions such as the GaCl3-catalyzed [4+1] cycloaddition, providing pathways to unsaturated γ-lactone derivatives. Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Wu, Xu, & Xie, 2005).
properties
IUPAC Name |
cyclobutyl-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-10(2)8-12(7-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELQVVZWRFILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642533 |
Source
|
Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,5-dimethylphenyl ketone | |
CAS RN |
898790-79-9 |
Source
|
Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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